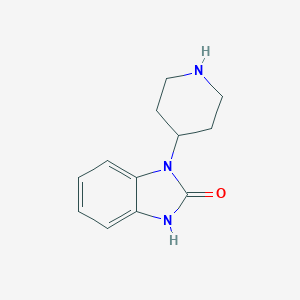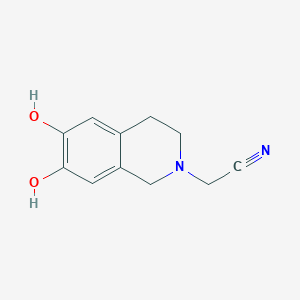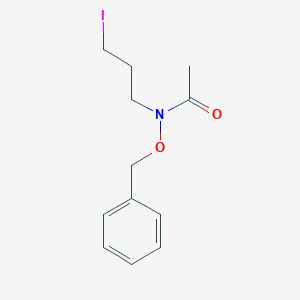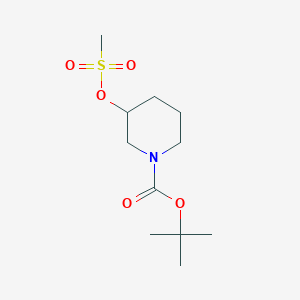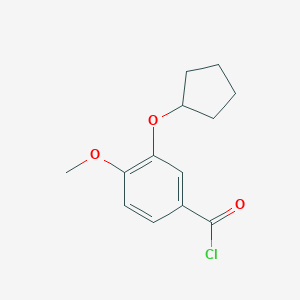
1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrrolizine derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI))-(9CI) is not fully understood. However, it is believed that this compound exerts its cytotoxic effects by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that plays a crucial role in maintaining tissue homeostasis. It is believed that this compound induces apoptosis by activating the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI))-(9CI) has been found to exhibit several biochemical and physiological effects. In addition to its cytotoxic effects, this compound has been shown to possess antioxidant properties. It has also been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which play crucial roles in the regulation of neurotransmitter levels in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI))-(9CI) in lab experiments is its potent cytotoxic effects against various cancer cell lines. This makes it an ideal candidate for the development of novel anticancer agents. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on 1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI))-(9CI). One area of research that holds promise is the development of novel anticancer agents based on this compound. Another area of research is the investigation of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets.
Synthesis Methods
The synthesis of 1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI))-(9CI) has been achieved using various methods. One of the most commonly used methods involves the reaction of 1,2-diaminocyclohexane with ethyl acetoacetate in the presence of acetic anhydride. This reaction leads to the formation of 1,2,5,6-tetrahydro-4-pyridinecarboxaldehyde, which is then converted into the desired compound by reacting it with nitrous acid.
Scientific Research Applications
1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI))-(9CI) has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit significant biological activity, particularly in the area of cancer research. Several studies have shown that this compound possesses potent cytotoxic and antiproliferative properties against various cancer cell lines.
properties
CAS RN |
154922-76-6 |
|---|---|
Product Name |
1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI) |
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizine-1-carbaldehyde |
InChI |
InChI=1S/C8H11NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,5,7-8,11H,2-4H2/t7-,8-/m1/s1 |
InChI Key |
NDIHBTAFKOBOSL-HTQZYQBOSA-N |
Isomeric SMILES |
C1CN2CC=C([C@@H]2[C@@H]1O)C=O |
SMILES |
C1CN2CC=C(C2C1O)C=O |
Canonical SMILES |
C1CN2CC=C(C2C1O)C=O |
synonyms |
1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



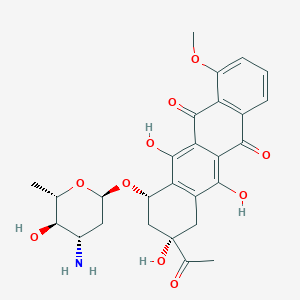
![4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid](/img/structure/B138717.png)
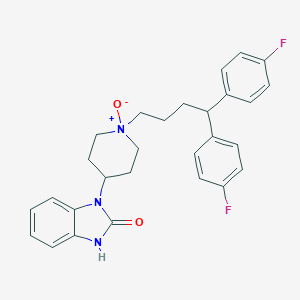
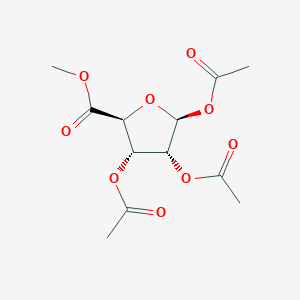
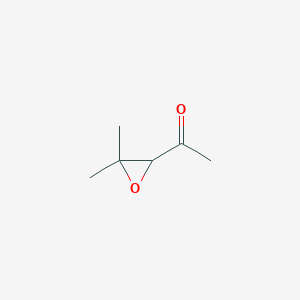
![(E)-3-(2-methylbenzo[d]thiazol-5-yl)prop-2-en-1-ol](/img/structure/B138731.png)
